2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-Amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound featuring a tetrahydrobenzothiophene core substituted with a 4-methoxyphenylamide group. This structure combines a rigid bicyclic system with an electron-donating para-methoxy substituent, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-10-3-8-13-14(9-10)22-16(18)15(13)17(20)19-11-4-6-12(21-2)7-5-11/h4-7,10H,3,8-9,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKGDORBYCLBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound has the following chemical formula:
It features a tetrahydro-benzothiophene core with a methoxyphenyl substituent, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene, including the target compound, exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated antibacterial and antifungal activities. The mechanism involves disruption of microbial cell walls and interference with metabolic pathways essential for microbial survival .
Antiviral Properties
The compound has shown promise as an antiviral agent. In vitro studies have indicated that it can inhibit viral replication by targeting specific viral enzymes. For example, related compounds have demonstrated efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .
Anticholinesterase Activity
Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it may help in alleviating symptoms associated with cholinergic deficits in Alzheimer's patients. Comparative studies have shown that some derivatives exhibit anticholinesterase activity comparable to established drugs like Donepezil .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Methoxy group at para position | Enhances lipophilicity and bioavailability |
| Tetrahydro-benzothiophene core | Essential for binding interactions |
| Amino group | Contributes to hydrogen bonding with target enzymes |
The presence of the methoxy group significantly enhances the compound's ability to interact with biological targets due to improved solubility and stability.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzothiophene derivatives found that those with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans in the range of 10-50 µg/mL .
- Neuroprotective Effects : In a model of Alzheimer's disease using SH-SY5Y cells, compounds derived from this scaffold demonstrated significant inhibition of amyloid-beta aggregation and improved cell viability compared to untreated controls .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-amino-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown effectiveness in inhibiting tumor growth in preclinical models. The mechanism often involves inducing apoptosis in cancer cells and disrupting cell cycle progression .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes associated with metabolic disorders. For example, it has been evaluated for its inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively . The structure-activity relationship (SAR) studies indicate that modifications on the benzothiophene ring can enhance enzyme inhibition potency.
Antioxidant Properties
The antioxidant activity of this compound has been documented, suggesting that it may protect cells from oxidative stress. This property is crucial for reducing the risk of chronic diseases and may contribute to its anticancer effects .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Tetrahydrobenzothiophene Derivatives
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1b): Key Difference: Replaces the 4-methoxyphenylamide group with an ethyl ester. higher values for amide derivatives) and altering solubility . Synthesis Yield: 61%, comparable to the target compound’s analogs .
N-Substituted Benzamide Derivatives
- 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Key Difference: Substitutes 4-methoxy with 4-chloro. Impact: The electron-withdrawing chloro group increases lipophilicity (ClogP ≈ 3.5 vs. ~2.8 for methoxy) but may reduce solubility. Biological activity could shift toward targets preferring hydrophobic interactions .
- 2-Amino-N-(2-methoxyphenyl)-6-methyl-... (Ortho isomer): Key Difference: Methoxy group in ortho position. Impact: Steric hindrance and altered hydrogen-bonding patterns may disrupt crystal packing, as seen in lower melting points (e.g., 96°C for Rip-B in ) compared to para-substituted analogs .
Substituent Effects on Physical and Chemical Properties
*Estimated based on similar synthetic routes in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
